Progabide-13C,15N,d2

Catalog No.
S1800033
CAS No.
1795141-76-2
M.F
C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂
M. Wt
338.77
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Progabide-13C,15N,d2

CAS Number

1795141-76-2

Product Name

Progabide-13C,15N,d2

Molecular Formula

C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂

Molecular Weight

338.77

Synonyms

4-[[(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanamide-13C,15N,d2; Gabren-13C,15N,d2; Gabrene-13C,15N,d2; Halogabide-13C,15N,d2; SL 76-002-13C,15N,d2; SL 76002-13C,15N,d2;

Progabide-13C,15N,d2 is an isotopically labeled version of the drug progabide. Progabide is a medication that acts as a GABA (gamma-aminobutyric acid) receptor agonist. GABA is the major inhibitory neurotransmitter in the central nervous system, meaning it plays a crucial role in calming nerve activity. Progabide is prescribed to treat epilepsy by mimicking the effects of GABA and reducing the excitability of neurons [].

The "13C, 15N, d2" designation in Progabide-13C,15N,d2 refers to the specific isotopes used to label the molecule. Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are stable isotopes of these elements, meaning they do not decay radioactively. Deuterium (d), also known as hydrogen-2 (²H), is a stable isotope of hydrogen. By incorporating these isotopes into the progabide molecule, scientists can track its movement and metabolism within the body using techniques like nuclear magnetic resonance (NMR) spectroscopy [].

Applications in Scientific Research

Progabide-13C,15N,d2 offers several advantages for scientific research on neurotransmission:

  • Metabolic studies: NMR spectroscopy allows researchers to measure the concentration of Progabide-13C,15N,d2 and its metabolites in various tissues and biological fluids. This information helps understand how the body absorbs, distributes, and eliminates the drug [].
  • Mechanism of action: By tracing the labeled progabide molecule, scientists can gain insights into how it interacts with GABA receptors and other molecules within the nervous system. This knowledge can contribute to the development of new and improved antiepileptic drugs [].
  • Disease models: Progabide-13C,15N,d2 can be used in animal models of neurological disorders like epilepsy or anxiety. Studying the drug's effects in these models can provide valuable information on the underlying mechanisms of these diseases.

Progabide-13C,15N,d2 is a stable isotopically labeled derivative of progabide, a compound originally developed as an anticonvulsant. The inclusion of carbon-13 and nitrogen-15 isotopes allows for enhanced tracking and analysis in various experimental settings, particularly in metabolic studies and pharmacokinetics. The molecular formula of progabide is C7H12N2O2, and the isotopic labeling introduces specific mass shifts that facilitate its detection in complex biological matrices.

Progabide's mechanism of action is not fully understood, but it is believed to involve potentiation of GABAergic inhibition in the central nervous system []. GABA is the main inhibitory neurotransmitter in the brain, and progabide is thought to increase its effects, leading to anticonvulsant activity.

Typical of amino acid derivatives. These include:

  • Hydrolysis: The ester or amide bonds can be hydrolyzed in the presence of water, leading to the release of the corresponding carboxylic acid and amine.
  • Transamination: Progabide can participate in transamination reactions, where the amino group is transferred to a keto acid, forming new amino acids.
  • Decarboxylation: Under certain conditions, progabide may lose carbon dioxide to form amines.

These reactions are significant for understanding its metabolic pathways and interactions within biological systems.

Progabide exhibits various biological activities primarily related to its role as an anticonvulsant. It functions by modulating neurotransmitter systems, particularly enhancing gamma-aminobutyric acid (GABA) activity, which is crucial for inhibitory neurotransmission in the central nervous system. Additionally, studies have indicated potential neuroprotective effects and utility in treating anxiety disorders due to its calming effects on neuronal excitability.

The synthesis of progabide-13C,15N,d2 typically involves:

  • Isotopic Enrichment: Starting materials containing carbon-13 and nitrogen-15 are utilized to ensure that the final product retains these isotopes.
  • Chemical Synthesis: The synthesis can follow traditional organic synthesis routes involving amine protection strategies, coupling reactions between amino acids or their derivatives, and subsequent deprotection steps.
  • Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are employed to isolate and purify the labeled compound from by-products.

Progabide-13C,15N,d2 has several applications:

  • Metabolic Studies: Its isotopic labeling allows for tracking metabolic pathways in vivo using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy.
  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of progabide can be enhanced through isotopic labeling.
  • Neuroscience Research: It serves as a tool for studying GABAergic signaling and its implications in neurological disorders.

Research involving progabide-13C,15N,d2 has focused on its interactions with various receptors and enzymes within the central nervous system. Notably:

  • GABA Receptors: Progabide enhances GABA receptor activity, which is vital for its anticonvulsant properties.
  • Enzyme Interactions: Studies have explored how progabide may inhibit or enhance the activity of specific enzymes involved in neurotransmitter metabolism.

These interaction studies provide insights into the compound's mechanism of action and therapeutic potential.

Several compounds share structural or functional similarities with progabide. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
GabapentinSimilar backbonePrimarily used for neuropathic pain; less GABAergic activity
PhenibutSimilar GABA analogUsed for anxiety; has a different pharmacokinetic profile
TiagabineGABA reuptake inhibitorFocused on increasing GABA levels; used for epilepsy
BaclofenGABA-B receptor agonistPrimarily used for muscle spasticity; different receptor targeting

Progabide stands out due to its dual action on both GABA-A and GABA-B receptors, offering a broader spectrum of activity compared to some of these similar compounds. Its unique isotopic labeling also provides advantages in research settings that require precise tracking of metabolic processes.

Dates

Last modified: 08-15-2023

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